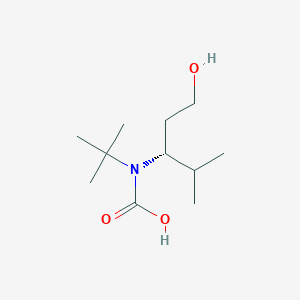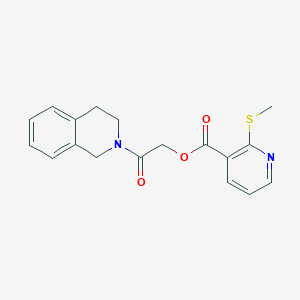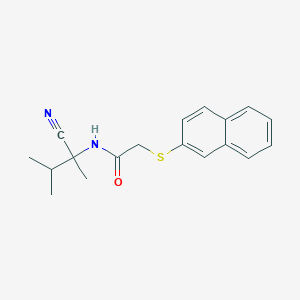![molecular formula C16H17BF2O3 B13358992 {4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid CAS No. 138525-75-4](/img/structure/B13358992.png)
{4-[2-(4-Ethoxyphenyl)ethyl]-2,6-difluorophenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both ethoxy and difluorophenyl groups in its structure contributes to its unique chemical properties, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenethyl bromide and 2,6-difluorophenylboronic acid.
Grignard Reaction: The 4-ethoxyphenethyl bromide undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then coupled with 2,6-difluorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions.
Hydrolysis: The resulting product is hydrolyzed to yield (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid.
Industrial Production Methods: Industrial production of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydroxylated derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
(4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its role in the development of pharmaceuticals, especially in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the design of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- (4-(4-Methoxyphenethyl)-2,6-difluorophenyl)boronic acid
- (4-(4-Ethoxyphenyl)-2,6-difluorophenyl)boronic acid
- (4-(4-Ethoxyphenethyl)-3,5-difluorophenyl)boronic acid
Comparison:
- Uniqueness: (4-(4-Ethoxyphenethyl)-2,6-difluorophenyl)boronic acid is unique due to the presence of both ethoxy and difluorophenyl groups, which enhance its reactivity and stability in chemical reactions.
- Reactivity: The compound exhibits higher reactivity in Suzuki-Miyaura coupling reactions compared to its analogs, making it a preferred choice in organic synthesis.
- Applications: Its unique structure allows for broader applications in medicinal chemistry and material science.
Properties
CAS No. |
138525-75-4 |
|---|---|
Molecular Formula |
C16H17BF2O3 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
[4-[2-(4-ethoxyphenyl)ethyl]-2,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C16H17BF2O3/c1-2-22-13-7-5-11(6-8-13)3-4-12-9-14(18)16(17(20)21)15(19)10-12/h5-10,20-21H,2-4H2,1H3 |
InChI Key |
KWSKPCVSQYYICT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1F)CCC2=CC=C(C=C2)OCC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B13358914.png)



![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358968.png)
![3-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13358972.png)

![8-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13358977.png)
![2,8-Dibromo-6h,12h-5,11-methanodibenzo[b,f][1,5]diazocine](/img/structure/B13358980.png)
![7-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13358982.png)

![6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358988.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13358989.png)

